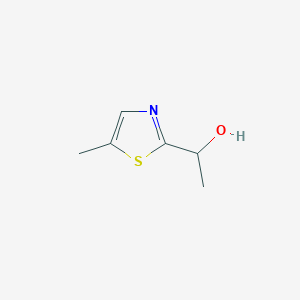![molecular formula C6H9Br B3391970 2-Bromobicyclo[3.1.0]hexane CAS No. 41413-38-1](/img/structure/B3391970.png)
2-Bromobicyclo[3.1.0]hexane
Overview
Description
Bicyclohexanes are a type of organic compound that consists of two cyclohexane rings. The “2-Bromo” prefix indicates that a bromine atom is attached to the second carbon in the ring .
Molecular Structure Analysis
The molecular structure of 2-Bromobicyclo[3.1.0]hexane would consist of a bicyclic hexane ring with a bromine atom attached. The “[3.1.0]” notation indicates the number of atoms in each ring of the bicyclic structure .Chemical Reactions Analysis
The reactivity of 2-Bromobicyclo[3.1.0]hexane would likely be influenced by the presence of the bromine atom, which is a good leaving group. This could make it susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromobicyclo[3.1.0]hexane would be influenced by factors such as its molecular structure and the presence of the bromine atom. It would likely be a solid or liquid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
Synthesis of Novel Compounds
- Stereoselective Synthesis : 2-Bromobicyclo[3.1.0]hexane derivatives have been utilized in the stereoselective synthesis of specific amino acids, such as the synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, a potent glutamate analogue with anticonvulsant and anxiolytic properties (Pedregal & Prowse, 2002).
Medicinal Chemistry
- Construction of Bioactive Molecules : Research has shown the use of 2-Bromobicyclo[3.1.0]hexane in constructing molecules of pharmaceutical interest. This includes the construction of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, which are significant in the pharmaceutical industry due to their challenging synthesis but potential therapeutic applications (Harris et al., 2017).
Chemical Reactions and Synthesis
- Catalysis and Coupling Reactions : It has been applied in catalytic reactions, such as in the cobalt-catalyzed three-component coupling reaction of alkyl halides, 1,3-dienes, and silylmethylmagnesium chloride, demonstrating its versatility in complex chemical syntheses (Mizutani, Shinokubo, & Oshima, 2003).
Applications in Organic Chemistry
- Formation of Dienes and Cycloheptatriene : The compound has been involved in the synthesis of bromine-substituted 1,3-dienes and 1,3,5-cycloheptatriene through vacuum pyrolysis of gem-dibromocyclopropanes, highlighting its role in producing structurally unique organic compounds (Werstiuk & Roy, 2001).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-bromobicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-6-2-1-4-3-5(4)6/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXXZAQAJVPJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305903 | |
| Record name | Bicyclo[3.1.0]hexane, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobicyclo[3.1.0]hexane | |
CAS RN |
41413-38-1 | |
| Record name | Bicyclo[3.1.0]hexane, 2-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41413-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[3.1.0]hexane, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3391926.png)








